REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]3[O:15][CH2:14][CH:13]([CH2:16][OH:17])[O:12][C:8]3=2)[N:3]=1.[S:18](Cl)([C:21]1[CH:27]=[CH:26][C:24]([CH3:25])=[CH:23][CH:22]=1)(=[O:20])=[O:19].C(N(CC)CC)C.C(Cl)(Cl)Cl>C(Cl)Cl.O>[CH3:25][C:24]1[CH:26]=[CH:27][C:21]([S:18]([O:17][CH2:16][CH:13]2[O:12][C:8]3=[C:9]4[C:4](=[CH:5][CH:6]=[C:7]3[O:15][CH2:14]2)[N:3]=[C:2]([CH3:1])[CH:11]=[CH:10]4)(=[O:20])=[O:19])=[CH:22][CH:23]=1
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Name
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[8-methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-yl]-methanol
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Quantity
|
0.13 g
|
Type
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reactant
|
Smiles
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CC1=NC2=CC=C3C(=C2C=C1)OC(CO3)CO
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Name
|
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(C1=CC=C(C)C=C1)Cl
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Name
|
|
Quantity
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0.65 mL
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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8 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The two layers were separated
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with CHCl3 (20 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
Purification on SiO2
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Type
|
WASH
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Details
|
eluting with (1:1) hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)OCC1COC=2C(=C3C=CC(=NC3=CC2)C)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.19 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 86.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |